molecular formula C13H16N2O5 B361822 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid CAS No. 346725-39-1

4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid

Cat. No.: B361822
CAS No.: 346725-39-1
M. Wt: 280.28g/mol
InChI Key: MOYSLMHYAMLTOX-UHFFFAOYSA-N
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Description

4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid is an organic compound with the molecular formula C13H16N2O5 This compound is characterized by the presence of a methoxyphenyl group, an acetylhydrazino moiety, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid typically involves the following steps:

    Formation of the Methoxyphenylacetyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine to form 4-methoxyphenylacetaldehyde.

    Hydrazine Addition: The intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Coupling with Succinic Anhydride: The hydrazone is then coupled with succinic anhydride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxyphenyl derivatives.

    Reduction: The carbonyl groups can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-Hydroxyphenyl derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazino}-4-oxobutanoic acid
  • 4-{2-[(4-Methylphenyl)acetyl]hydrazino}-4-oxobutanoic acid
  • 4-{2-[(4-Hydroxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid

Uniqueness

4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

4-[2-[2-(4-methoxyphenyl)acetyl]hydrazinyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-20-10-4-2-9(3-5-10)8-12(17)15-14-11(16)6-7-13(18)19/h2-5H,6-8H2,1H3,(H,14,16)(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYSLMHYAMLTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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